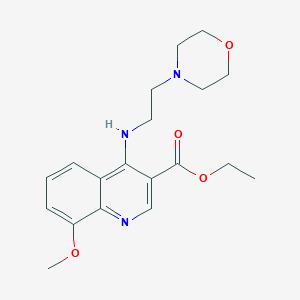
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, also known as EMAQ, is a quinoline derivative that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves the binding of the compound to zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has a high affinity for zinc ions, which allows it to selectively bind to these ions and emit fluorescence upon binding. This mechanism of action makes Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate an ideal candidate for use in imaging and sensing applications.
Biochemical and Physiological Effects:
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at high concentrations, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may exhibit cytotoxicity and cause cell death. Therefore, it is important to use caution when working with this compound in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in lab experiments is its high selectivity for zinc ions. This makes it an ideal candidate for use in imaging and sensing applications. However, one of the limitations of using Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate is its complex synthesis method, which requires careful attention to detail to ensure the purity of the final product.
Orientations Futures
There are several future directions for the use of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research. One potential application is as a fluorescent probe for the detection of other metal ions in biological systems, such as copper and iron. Additionally, Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate may be used as a tool for studying the role of zinc ions in various biological processes, such as gene expression and enzymatic activity. Further research is needed to fully understand the potential applications of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate in scientific research.
Méthodes De Synthèse
The synthesis of Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate involves a multi-step process that begins with the reaction of 8-methoxy-4-aminoquinoline with ethyl chloroformate to form ethyl 8-methoxy-4-aminoquinoline-3-carboxylate. This intermediate is then reacted with morpholine and ethylene oxide to produce ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate, which is the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for the detection of zinc ions in biological systems. Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it an ideal candidate for use in imaging and sensing applications.
Propriétés
Nom du produit |
Ethyl 8-methoxy-4-((2-morpholinoethyl)amino)quinoline-3-carboxylate |
|---|---|
Formule moléculaire |
C19H25N3O4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
ethyl 8-methoxy-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-19(23)15-13-21-18-14(5-4-6-16(18)24-2)17(15)20-7-8-22-9-11-25-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21) |
Clé InChI |
AUXHIDJIZHHLDW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)




![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)


